molecular formula C17H21NO4S B1445557 N,N-bis(4-methoxybenzyl)methanesulfonamide CAS No. 852358-71-5

N,N-bis(4-methoxybenzyl)methanesulfonamide

Cat. No. B1445557
M. Wt: 335.4 g/mol
InChI Key: XPVYWKCJBKSIKA-UHFFFAOYSA-N
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Patent
US09040525B2

Procedure details

To a solution of methanesulfonamide (5 g) in N,N-dimethylformamide (75 mL), potassium carbonate (29.1 g) was added and the resultant reaction mixture was stirred at room temperature for 5 hours. To the solution, p-methoxybenzyl chloride (18.1 g) was added and the resultant reaction mixture was stirred at room temperature for 19 hours. To the reaction solution, water was added and the mixture was extracted with ethyl acetate. The obtained organic phase was dried over anhydrous sodium sulfate. From the organic phase, the solvent was removed by evaporation under reduced pressure to give the title compound (17.1 g) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH2:5])(=[O:4])=[O:3].[C:6](=[O:9])([O-])[O-].[K+].[K+].[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1.O>CN(C)C=O>[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][N:5]([CH2:18][C:17]2[CH:20]=[CH:21][C:14]([O:9][CH3:6])=[CH:15][CH:16]=2)[S:2]([CH3:1])(=[O:4])=[O:3])=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)N
Name
Quantity
29.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 19 hours
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
From the organic phase, the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(CN(S(=O)(=O)C)CC2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.